4-{[(4-Fluorophenyl)sulfonyl]oxy}-3-methoxybenzoic acid 4-{[(4-Fluorophenyl)sulfonyl]oxy}-3-methoxybenzoic acid
Brand Name: Vulcanchem
CAS No.: 1992996-53-8
VCID: VC5497734
InChI: InChI=1S/C14H11FO6S/c1-20-13-8-9(14(16)17)2-7-12(13)21-22(18,19)11-5-3-10(15)4-6-11/h2-8H,1H3,(H,16,17)
SMILES: COC1=C(C=CC(=C1)C(=O)O)OS(=O)(=O)C2=CC=C(C=C2)F
Molecular Formula: C14H11FO6S
Molecular Weight: 326.29

4-{[(4-Fluorophenyl)sulfonyl]oxy}-3-methoxybenzoic acid

CAS No.: 1992996-53-8

Cat. No.: VC5497734

Molecular Formula: C14H11FO6S

Molecular Weight: 326.29

* For research use only. Not for human or veterinary use.

4-{[(4-Fluorophenyl)sulfonyl]oxy}-3-methoxybenzoic acid - 1992996-53-8

Specification

CAS No. 1992996-53-8
Molecular Formula C14H11FO6S
Molecular Weight 326.29
IUPAC Name 4-(4-fluorophenyl)sulfonyloxy-3-methoxybenzoic acid
Standard InChI InChI=1S/C14H11FO6S/c1-20-13-8-9(14(16)17)2-7-12(13)21-22(18,19)11-5-3-10(15)4-6-11/h2-8H,1H3,(H,16,17)
Standard InChI Key MXOIXYDTJADVLZ-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)C(=O)O)OS(=O)(=O)C2=CC=C(C=C2)F

Introduction

Structural and Molecular Characteristics

The molecular formula of 4-{[(4-Fluorophenyl)sulfonyl]oxy}-3-methoxybenzoic acid is C₁₄H₁₁FO₆S, with a molecular weight of 326.30 g/mol. The IUPAC name derives from its substituents: a methoxy group (-OCH₃) at position 3 and a sulfonyloxy group (-OSO₂C₆H₄F) at position 4 of the benzoic acid backbone. Key structural features include:

  • Aromatic System: The benzoic acid core provides a planar aromatic ring, while the 4-fluorophenylsulfonyloxy group introduces steric bulk and electronic effects due to the electron-withdrawing fluorine and sulfonyl moieties.

  • Sulfonate Ester Linkage: The sulfonyloxy group forms an ester bond with the benzene ring, enhancing solubility in polar solvents compared to non-sulfonated analogs .

Table 1: Calculated Physicochemical Properties

PropertyValue
Molecular FormulaC₁₄H₁₁FO₆S
Molecular Weight326.30 g/mol
Hydrogen Bond Donors1 (carboxylic acid -OH)
Hydrogen Bond Acceptors6 (carboxylic acid, sulfonyl)
XLogP3~2.1 (predicted)

Synthesis and Chemical Reactivity

Synthetic Routes

While no direct synthesis of this compound is documented, analogous sulfonate esters are typically prepared via nucleophilic substitution or esterification reactions. A plausible route involves:

  • Substrate Preparation: 4-Hydroxy-3-methoxybenzoic acid is treated with a base (e.g., K₂CO₃) to deprotonate the phenolic -OH group.

  • Sulfonation: Reaction with 4-fluorobenzenesulfonyl chloride introduces the sulfonate ester moiety .

4-Hydroxy-3-methoxybenzoic acid+4-fluorobenzenesulfonyl chlorideBaseTarget Compound+HCl\text{4-Hydroxy-3-methoxybenzoic acid} + \text{4-fluorobenzenesulfonyl chloride} \xrightarrow{\text{Base}} \text{Target Compound} + \text{HCl}

This method aligns with patented protocols for synthesizing sulfonated aromatics, where sulfonyl chlorides react with phenolic intermediates under mild conditions .

Stability and Reactivity

  • Hydrolysis: The sulfonate ester linkage is susceptible to hydrolysis under acidic or basic conditions, regenerating the phenolic precursor and sulfonic acid.

  • Electrophilic Substitution: The electron-deficient fluorophenyl ring may undergo further functionalization at the meta position relative to the sulfonyl group .

Spectroscopic Profiles (Predicted)

Infrared Spectroscopy (IR)

  • S=O Stretches: Strong absorptions at 1360–1300 cm⁻¹ (asymmetric) and 1160–1120 cm⁻¹ (symmetric) indicative of the sulfonyl group.

  • Carboxylic Acid -OH: Broad peak near 2500–3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR:

    • Methoxy protons: Singlet at δ 3.9–4.1 ppm.

    • Aromatic protons: Multiplets between δ 7.0–8.2 ppm, with coupling patterns influenced by fluorine and sulfonyl groups .

  • ¹³C NMR:

    • Carboxylic acid carbon: δ ~170 ppm.

    • Sulfonyl-linked quaternary carbon: δ ~150 ppm .

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